![molecular formula C11H12F2N2O B2416431 N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide CAS No. 320417-97-8](/img/structure/B2416431.png)
N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
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Description
N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide, also known as DFP-17, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Photo-Cross-Linkable Polymers
N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide has applications in the development of photo-cross-linkable polymers. These polymers demonstrate lower critical solution temperature behavior and are sensitive to pH and temperature changes. This is evident in the synthesis of co- and terpolymers involving 3-acryloylaminopropionic acid or N-(2-(dimethylamino)ethyl)acrylamide as ionizable comonomers. They are primarily used in hydrogel films, which exhibit significant swelling behavior, making them relevant in various biomedical applications (Harmon, Kuckling, & Frank, 2003).
Molecular Recognition
Another application is in molecular recognition, where self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers show selectivity for recognizing and transferring hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications in sensing technologies and chemical separations (Sawada et al., 2000).
Synthesis and Polymerization
In the field of polymer science, the microwave-assisted synthesis of alkaline N-[3-(dimethylamino)propyl]methacrylamide monomers has been described. These monomers show lower critical solution temperature (LCST) behavior in water at specific pH levels. Such polymers have potential applications in smart coatings and drug delivery systems, as their properties can be altered under different environmental conditions (Schmitz & Ritter, 2007).
Solvent Interaction Studies
Studies on the association of N-3-(dimethylamino)propylacrylamides in different solvents provide insights into their chemical behavior. Such information is essential for designing polymers with specific properties for use in a variety of industrial and scientific applications (Kamorina et al., 2019).
Polymerization Kinetics
Research on the kinetics of binary radical copolymerization of N-(3-dimethylamino-1,1-dimethylpropyl)acrylamide with other monomers helps understand the polymerization process. This knowledge is crucial for developing new materials with tailored properties for specific uses (Navolokina et al., 1995).
properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c1-15(2)6-5-11(16)14-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3,(H,14,16)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRNIHHPTVPGRO-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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